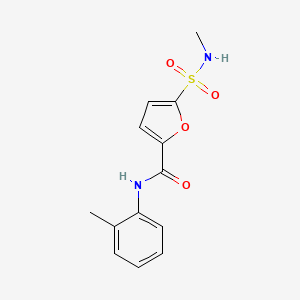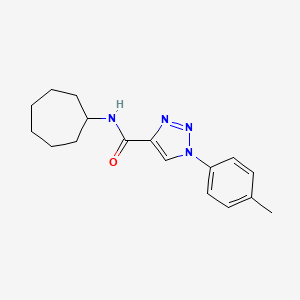![molecular formula C17H12N4O B6418534 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1207056-83-4](/img/structure/B6418534.png)
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is a glutamate metabotropic (mGluR5) positive allosteric modulator . It is used in the treatment of Phelan-McDermid syndrome caused by 22qI3 deletion .
Synthesis Analysis
The synthesis of pyrazole derivatives like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Protodeboronation of pinacol boronic esters is also used in the synthesis .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Protodeboronation of pinacol boronic esters is a notable reaction involved in the synthesis .科学研究应用
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has been studied for its potential applications in various scientific research areas. It has been found to modulate the activity of several enzymes involved in the metabolism of drugs and other xenobiotics, and is being investigated as a potential therapeutic agent for cancer, inflammation, and other diseases. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
作用机制
Target of Action
The primary target of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is the insect ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the insect ryanodine receptor, potentially acting as an activator .
Biochemical Pathways
The affected biochemical pathway is the one involving the ryanodine receptor. The activation of this receptor by the compound could lead to changes in calcium ion concentration within the insect cells, disrupting normal cellular functions . .
Result of Action
The compound’s action on the ryanodine receptor leads to insecticidal activities. For example, it has shown moderate to high activities against the diamondback moth (Plutella xylostella) at various concentrations . .
实验室实验的优点和局限性
The use of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide in laboratory experiments offers several advantages. It is relatively easy to synthesize, and can be purified by column chromatography. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. This compound is not soluble in water, and its solubility in other solvents is limited. In addition, it is not very stable in the presence of light and air.
未来方向
The potential applications of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide in scientific research and drug development are still being explored. Further research is needed to better understand the mechanism of action and to develop more effective therapeutic agents. Additionally, more research is needed to explore the potential of this compound as a drug delivery system, as well as its potential applications in other fields such as agriculture and food production. Finally, further research is needed to explore the potential of this compound as a diagnostic tool.
合成方法
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can be synthesized using a variety of methods, including the reaction of 3-cyano-4-phenylbenzamide with 1H-pyrazole-3-carboxaldehyde in the presence of an amine catalyst. The reaction yields a product with a yield of nearly 90%. The product can then be purified by column chromatography.
生化分析
Biochemical Properties
The biochemical properties of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide are largely influenced by its pyrazole core. Pyrazole derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Some pyrazole derivatives have been found to interact with the ryanodine receptor (RyR), suggesting that they could potentially act as activators of this receptor
属性
IUPAC Name |
3-cyano-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c18-11-12-2-1-3-14(10-12)17(22)20-15-6-4-13(5-7-15)16-8-9-19-21-16/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZJJDHCSROTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418461.png)
![7-chloro-1-(3-fluorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418465.png)
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6418482.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)

![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)




